C23H20BrClN4O4
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Overview
Description
The compound with the molecular formula C23H20BrClN4O4 is a complex organic moleculeThe compound’s structure includes a bromophenyl group, a chlorinated ring, and multiple nitrogen and oxygen atoms, contributing to its diverse reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H20BrClN4O4 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and sol-gel processing are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
C23H20BrClN4O4: undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
C23H20BrClN4O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of C23H20BrClN4O4 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating signaling pathways: Affecting cellular communication and response .
Comparison with Similar Compounds
C23H20BrClN4O4: can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds with similar functional groups or structural motifs, such as or .
Properties
Molecular Formula |
C23H20BrClN4O4 |
---|---|
Molecular Weight |
531.8 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5-(3-bromophenyl)-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H20BrClN4O4/c1-10-14(25)6-5-13-19(10)27-22(33)23(13)18-17(15(28-23)7-8-16(26)30)20(31)29(21(18)32)12-4-2-3-11(24)9-12/h2-6,9,15,17-18,28H,7-8H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1 |
InChI Key |
PAXDIXLXGGVJMI-IBBBCHJRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
Origin of Product |
United States |
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